![molecular formula C10H11BrO3 B1444853 3-Bromo-4-(2-methoxyethoxy)benzaldehyde CAS No. 915369-06-1](/img/structure/B1444853.png)
3-Bromo-4-(2-methoxyethoxy)benzaldehyde
Overview
Description
“3-Bromo-4-(2-methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 915369-06-1 and a linear formula of C10H11BrO3 . It has a molecular weight of 259.1 .
Synthesis Analysis
The synthesis of “3-Bromo-4-(2-methoxyethoxy)benzaldehyde” can be achieved by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .Molecular Structure Analysis
The InChI code for “3-Bromo-4-(2-methoxyethoxy)benzaldehyde” is 1S/C10H11BrO3/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
“3-Bromo-4-(2-methoxyethoxy)benzaldehyde” may be used in the following studies: Asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative, via Mukaiyama aldol reaction .Physical And Chemical Properties Analysis
“3-Bromo-4-(2-methoxyethoxy)benzaldehyde” has a molecular weight of 259.1 . It should be stored at refrigerated temperatures .Scientific Research Applications
Synthesis Processes
Improvement in Synthetic Processes : Research has explored the synthesis of similar compounds, such as 3,4,5-trimethoxy benzaldehyde, from p-hydroxy benzaldehyde through a series of reactions, indicating potential pathways for synthesizing related benzaldehydes (Feng, 2002).
Alternative Synthesis Procedures : An alternative synthesis method for 1,8-dimethyl-5-methoxytetralin-6-ol demonstrates the versatility of methoxy-benzaldehydes in chemical synthesis (Banerjee, Poon, & Bedoya, 2013).
Chemical Analysis and Reactivity
Chemical Reactivity Descriptors : A study on 4-bromo-3-(methoxymethoxy) benzoic acid revealed insights into the reactivity of similar compounds, providing valuable information for predicting the reactivity of 3-bromo-4-(2-methoxyethoxy)benzaldehyde (Yadav et al., 2022).
Vibrational Analysis : The same study also performed a vibrational assessment of the molecule, which can be relevant for understanding the properties of related benzaldehydes (Yadav et al., 2022).
Biological and Pharmaceutical Applications
Nematicidal Activity : Synthesis and bioevaluation of similar compounds have been conducted to assess their nematicidal activity, suggesting potential applications in agriculture and pest control (Kumari, Singh, & Walia, 2014).
Antioxidant Activity : Research on the synthesis of derivatives from halogenated vanillin, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and their evaluation as antioxidants indicates potential health-related applications (Rijal, Haryadi, & Anwar, 2022).
Other Applications
Electrochemical Methods : Studies on the electrochemical bromination of related compounds can provide insights into alternative synthetic methods for 3-bromo-4-(2-methoxyethoxy)benzaldehyde (Kulangiappar, Anbukulandainathan, & Raju, 2014).
C-H Activation in Synthesis : The use of palladium-catalyzed C-H activation in the synthesis of substituted benzaldehydes highlights innovative approaches in organic chemistry that could be applied to 3-bromo-4-(2-methoxyethoxy)benzaldehyde (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Many organic compounds like “3-Bromo-4-(2-methoxyethoxy)benzaldehyde” are used as intermediates in organic syntheses . They can react with various biological targets, depending on their chemical structure and the conditions under which they are used.
Mode of Action
The mode of action of such compounds often involves reactions at the benzylic position . For example, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Action Environment
The action, efficacy, and stability of “3-Bromo-4-(2-methoxyethoxy)benzaldehyde” can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored in a refrigerated environment to maintain its stability .
properties
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQIDXDWYADRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733961 | |
Record name | 3-Bromo-4-(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-methoxyethoxy)benzaldehyde | |
CAS RN |
915369-06-1 | |
Record name | 3-Bromo-4-(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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